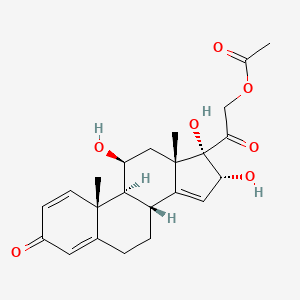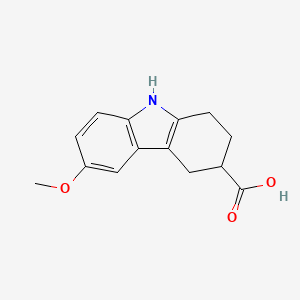
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid is a heterocyclic compound that belongs to the carbazole family. Carbazoles are known for their diverse biological activities and are found in various natural products and synthetic compounds. This particular compound is characterized by its tetrahydrocarbazole core, which is partially saturated, and a methoxy group at the 6-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid typically involves the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone under acidic conditions to form the tetrahydrocarbazole core. The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Fischer indole synthesis followed by purification steps such as recrystallization or chromatography to obtain the desired purity. The reaction conditions are optimized to ensure high yield and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbazole derivatives with different oxidation states.
Reduction: Reduction reactions can convert the partially saturated ring to fully saturated derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and selenium dioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Carbazole-1-ones or benzazonine-diones.
Reduction: Fully saturated carbazole derivatives.
Substitution: Functionalized carbazole derivatives with various substituents.
Applications De Recherche Scientifique
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex carbazole derivatives.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, such as anticancer and anti-inflammatory activities.
Industry: Utilized in the development of organic electronic materials and dyes.
Mécanisme D'action
The mechanism of action of 2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The methoxy group and the carboxylic acid moiety play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9-Benzyl-6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-4-carboxylic acid
- 6-Chloro-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylic acid
- 6-Methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid ethyl ester
Uniqueness
2,3,4,9-tetrahydro-6-methoxy-1H-Carbazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
59964-95-3 |
|---|---|
Formule moléculaire |
C14H15NO3 |
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazole-3-carboxylic acid |
InChI |
InChI=1S/C14H15NO3/c1-18-9-3-5-13-11(7-9)10-6-8(14(16)17)2-4-12(10)15-13/h3,5,7-8,15H,2,4,6H2,1H3,(H,16,17) |
Clé InChI |
NSXSUAKOPNGMBT-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC3=C2CC(CC3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


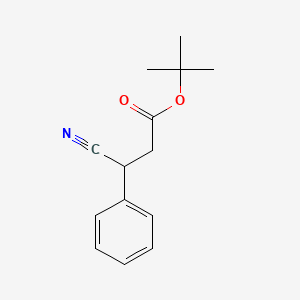
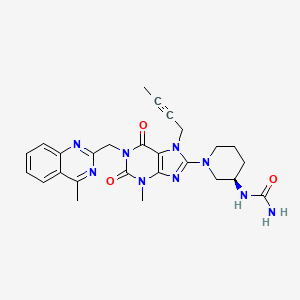
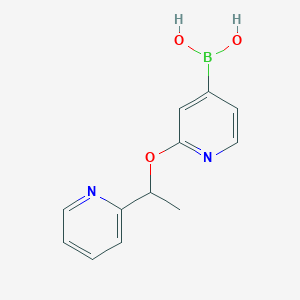
![3-[[4-(3-methoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]-N-methylbenzamide](/img/structure/B13865577.png)
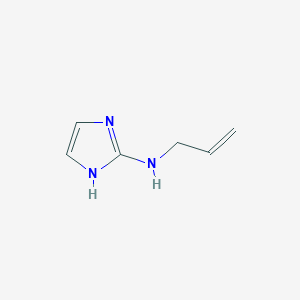
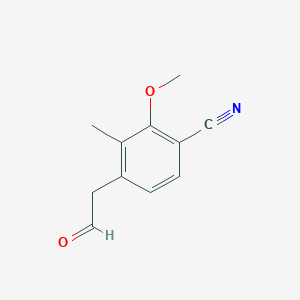
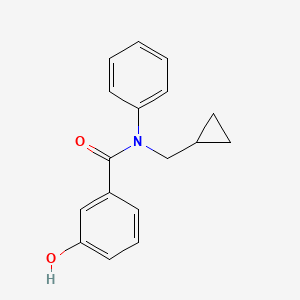
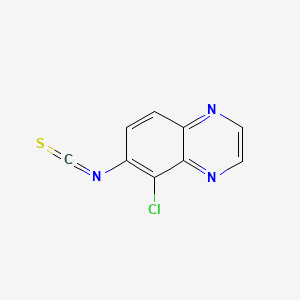

![2-[(4-methoxyphenyl)methyl]-5-methyl-6,7-dihydro-5H-indazol-4-one](/img/structure/B13865621.png)
